

A Comparative Analysis of the Toxicity of Dialkyl Disulfides

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity of various dialkyl disulfides, a class of organosulfur compounds with diverse industrial and biological applications. The information presented herein is intended to assist researchers in evaluating the relative toxicity of these compounds and in designing further toxicological studies. The data is compiled from various in vivo and in vitro studies, with a focus on quantitative toxicological endpoints.

Data Presentation: Comparative Toxicity of Dialkyl Disulfides

The following tables summarize the available quantitative toxicity data for a selection of dialkyl disulfides. It is important to note that direct comparison of values between different studies should be approached with caution due to potential variations in experimental protocols.



Compoun d Name	Chemical Structure	Molecular Formula	Acute Oral LD50 (Rat)	Dermal LD50 (Rabbit)	Inhalation LC50 (Rat, 4h)	Referenc e(s)
Dimethyl Disulfide (DMDS)	CH₃-S-S- CH₃	C2H6S2	190 mg/kg	>2000 mg/kg	805 ppm	[1]
Diethyl Disulfide (DEDS)	CH ₃ CH ₂ -S- S-CH ₂ CH ₃	C4H10S2	2030 mg/kg	Not listed	Not listed	[2]
Dipropyl Disulfide (DPDS)	CH ₃ CH ₂ C H ₂ -S-S- CH ₂ CH ₂ C H ₃	C6H14S2	Generally considered to have lower acute toxicity than DMDS	Not listed	Not listed	[2]
Diallyl Disulfide (DADS)	CH ₂ =CHC H ₂ -S-S- CH ₂ CH=C H ₂	C6H10S2	260 mg/kg (Rat)	3.6 g/kg (Rat)	Not listed	[3]

Table 1: Comparative Acute Toxicity Data for Various Dialkyl Disulfides.



Compound Name	Cell Line	Assay	IC50	Exposure Time	Reference(s
Diallyl Disulfide (DADS)	MDA-MB-231 (Human Breast Cancer)	MTT	24.12 ± 1.20 μΜ	24 h	[3]
Diallyl Disulfide (DADS)	A549 (Human Lung Cancer)	MTT	29.51 ± 0.98 μΜ	24 h	[3]
Diallyl Disulfide (DADS)	HL-60 (Human Leukemia)	Not specified	< 25 μΜ	Not specified	[4]

Table 2: In Vitro Cytotoxicity of Diallyl Disulfide (DADS) on Human Cancer Cell Lines.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination in Rats (Based on OECD Guideline 425)

This protocol outlines the Up-and-Down Procedure (UDP) for determining the acute oral median lethal dose (LD50) of a substance.[5][6][7][8]

- 1.1. Principle: The test involves administering the substance to a small number of animals in a sequential manner. The dose for each subsequent animal is adjusted up or down depending on the outcome (survival or death) for the previous animal. The LD50 is then calculated using the maximum likelihood method.[5]
- 1.2. Animals: Healthy, young adult rats of a single sex (typically females, as they are often slightly more sensitive) are used.[5] Animals are acclimatized to laboratory conditions before the study.

1.3. Procedure:

• Fasting: Animals are fasted overnight prior to dosing.[5]



- Dose Administration: The test substance is administered as a single oral dose via gavage.
 The volume should generally not exceed 1 mL/100g body weight.[5]
- Sequential Dosing:
 - The first animal is dosed at a level estimated to be near the LD50.
 - If the animal survives after a defined observation period (typically 48 hours), the next animal is dosed at a higher level (e.g., by a factor of 3.2).[8]
 - If the animal dies, the next animal is dosed at a lower level.
 - This sequential process continues until the stopping criteria are met (e.g., a specified number of reversals in outcome have occurred).
- Observation: Animals are observed for mortality and clinical signs of toxicity at regular intervals for at least 14 days. Body weight is recorded weekly.[6]
- Necropsy: All animals are subjected to a gross necropsy at the end of the study.[6]
- 1.4. Data Analysis: The LD50 and its confidence interval are calculated from the dosing sequence and outcomes using a maximum likelihood method.[6]

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a common colorimetric assay to assess the metabolic activity of cells as an indicator of cell viability following exposure to a test compound.

2.1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

2.2. Materials:

- Cancer cell lines (e.g., MDA-MB-231, A549)
- Complete cell culture medium



- Test compound (e.g., Diallyl Disulfide)
- MTT solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO)
- 96-well microplates

2.3. Procedure:

- Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a range of concentrations of the test compound.
 Include a vehicle control (e.g., DMSO).
- Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
- Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
- Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- 2.4. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a doseresponse curve.

Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This protocol enables the differentiation between viable, early apoptotic, and late apoptotic/necrotic cells.[9][10]



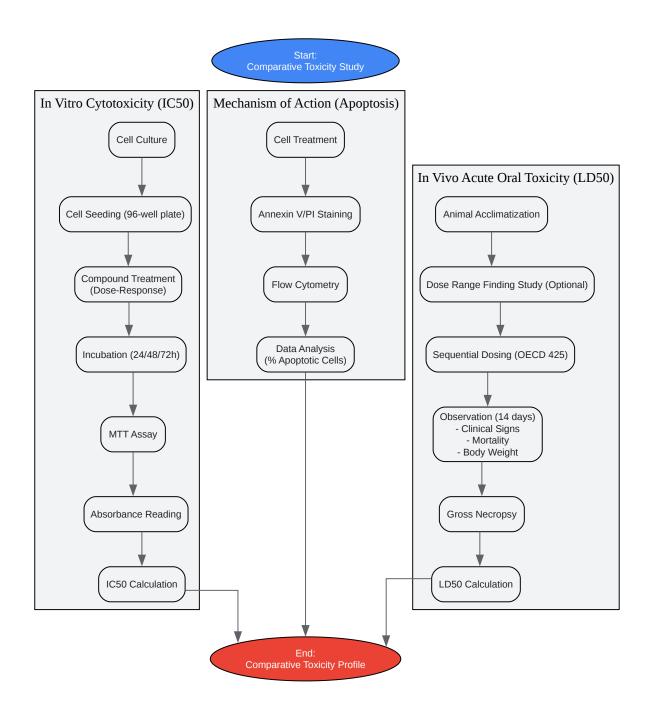
3.1. Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) and used to label early apoptotic cells. Propidium lodide (PI) is a fluorescent dye that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells) and intercalates with DNA.[9][10]

3.2. Procedure:

- Cell Treatment: Treat cells with the test compound for the desired time.
- Cell Harvesting: Harvest the cells (including any floating cells in the medium).
- Staining: Resuspend the cells in a binding buffer and stain with FITC-conjugated Annexin V and PI.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualizations Experimental Workflow for Comparative Toxicity Assessment





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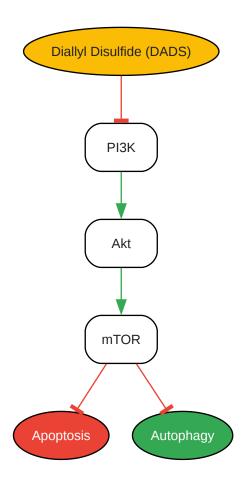
Caption: Workflow for a comparative toxicity study of dialkyl disulfides.



Signaling Pathways in Diallyl Disulfide (DADS)-Induced Apoptosis

The following diagrams illustrate key signaling pathways implicated in the pro-apoptotic effects of Diallyl Disulfide (DADS).

PI3K/Akt/mTOR Pathway

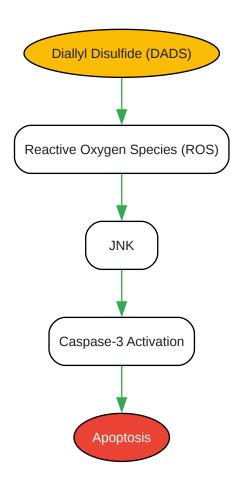


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Caption: DADS-induced inhibition of the PI3K/Akt/mTOR pathway promotes apoptosis and autophagy.

JNK Signaling Pathway



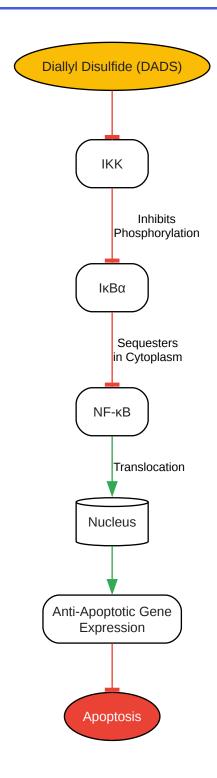


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Caption: DADS induces apoptosis through ROS-mediated activation of the JNK signaling pathway.

NF-κB Signaling Pathway





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Caption: DADS promotes apoptosis by inhibiting the NF-kB signaling pathway.



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